6-(methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications . The imidazo[1,2-a]pyridine scaffold is a fused bicyclic structure that combines a pyridine ring with an imidazole ring, making it a versatile and valuable framework in medicinal chemistry .
Preparation Methods
The synthesis of 6-(methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization . Reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethylformamide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow techniques and automated processes to enhance efficiency and yield .
Chemical Reactions Analysis
6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, it has been investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . The compound’s ability to interact with specific molecular targets, such as enzymes and receptors, makes it a promising candidate for drug development . Additionally, it has applications in the field of material science, where its unique structural properties are utilized in the design of novel materials .
Mechanism of Action
The mechanism of action of 6-(methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects . For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation, thereby reducing tumor growth . In antimicrobial studies, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparison with Similar Compounds
6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds within the imidazo[1,2-a]pyridine family, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives . These compounds share the same core imidazo[1,2-a]pyridine structure but differ in their functional groups and substituents, which can significantly impact their biological activities and applications . The unique combination of the methoxycarbonyl and carboxylic acid groups in this compound contributes to its distinct chemical properties and potential therapeutic benefits .
Properties
CAS No. |
1427082-31-2 |
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Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
6-methoxycarbonylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-2-3-8-11-4-7(9(13)14)12(8)5-6/h2-5H,1H3,(H,13,14) |
InChI Key |
MAJRQHDIAIZCQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=NC=C2C(=O)O)C=C1 |
Purity |
95 |
Origin of Product |
United States |
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